methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate” are currently unknown. This compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[4-methylphenyl)sulfonyl]amino]benzoate: This compound shares the sulfonamide and benzoate ester groups but lacks the thiazole ring.
4-Methylphenyl benzoate: This simpler ester lacks the sulfonamide and thiazole functionalities.
Benzoic acid, 4-methylphenyl ester: Similar to 4-Methylphenyl benzoate, this compound is a basic ester without additional functional groups.
Uniqueness
methyl 4-{2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazol-4-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-16-7-13-19(14-8-16)35(31,32)28-21-6-4-3-5-20(21)23(29)27-25-26-22(15-34-25)17-9-11-18(12-10-17)24(30)33-2/h3-15,28H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDLWSWRRQVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.